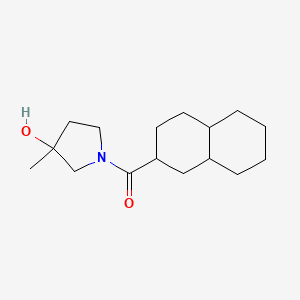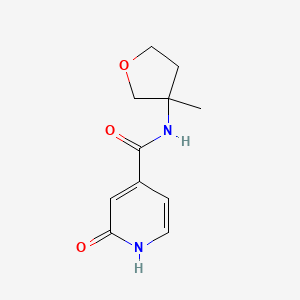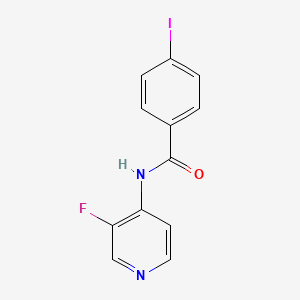![molecular formula C10H16N4O B6630015 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide](/img/structure/B6630015.png)
2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide is an organic compound that belongs to the class of amides It features a pyrimidine ring substituted with a methyl group at the 5-position and an amino group at the 2-position, connected to a propanamide moiety with two methyl groups at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate precursors such as benzylidene acetones and ammonium thiocyanates, followed by ring closure and aromatization.
Substitution Reactions:
Amide Formation: The final step involves the formation of the amide bond by reacting the substituted pyrimidine with 2,2-dimethylpropanoic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino and methyl groups on the pyrimidine ring can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be employed in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide involves its interaction with molecular targets such as enzymes or receptors. The amino group on the pyrimidine ring can form hydrogen bonds with active sites, while the methyl groups may enhance hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core structure and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds have a fused pyrimidine ring system and are known for their antiproliferative and antimicrobial activities.
Uniqueness
2,2-Dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
2,2-dimethyl-3-[(5-methylpyrimidin-2-yl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-4-12-9(13-5-7)14-6-10(2,3)8(11)15/h4-5H,6H2,1-3H3,(H2,11,15)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYVOVSKZMZIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)NCC(C)(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-chloro-6-fluorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide](/img/structure/B6629932.png)
![2-[3-(Dimethylamino)phenoxy]-1-(2-fluorophenyl)ethanol](/img/structure/B6629944.png)
![1-hydroxy-N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-2-carboxamide](/img/structure/B6629949.png)
![(2S,3S)-3-methyl-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]pentanoic acid](/img/structure/B6629953.png)
![1-[(2R)-oxolane-2-carbonyl]-1,4-diazepan-5-one](/img/structure/B6629958.png)

![N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-(4-fluorophenyl)cyclobutan-1-amine](/img/structure/B6629962.png)


![N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide](/img/structure/B6629996.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B6630004.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazin-2-amine](/img/structure/B6630011.png)
![4-Bromo-5-[(1,5-dimethylpyrazol-4-yl)methylamino]-2-methylpyridazin-3-one](/img/structure/B6630012.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B6630023.png)
